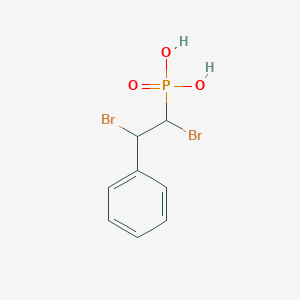
(1,2-Dibromo-2-phenylethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dibromo-2-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of both bromine and phenyl groups attached to an ethyl backbone, which is further bonded to a phosphonic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-2-phenylethyl)phosphonic acid typically involves the bromination of a precursor compound, such as 1,2-diphenylethene (stilbene), followed by the introduction of the phosphonic acid group. One common method involves the addition of bromine to the double bond of stilbene, forming 1,2-dibromo-1,2-diphenylethane. This intermediate can then be reacted with a phosphite reagent under suitable conditions to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
化学反应分析
Types of Reactions: (1,2-Dibromo-2-phenylethyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce phosphonic acid derivatives with higher oxidation states.
科学研究应用
(1,2-Dibromo-2-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism by which (1,2-Dibromo-2-phenylethyl)phosphonic acid exerts its effects involves the interaction of the phosphonic acid group with target molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The bromine atoms may also play a role in the compound’s reactivity, facilitating the formation of covalent bonds with biological targets .
相似化合物的比较
(1,2-Dibromo-2-phenylethane): Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.
Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the bromine atoms, resulting in different reactivity and applications.
Dibromomethane: A simpler brominated compound with different chemical properties and uses.
Uniqueness: The presence of the phenyl group further enhances its stability and versatility in various chemical reactions .
属性
CAS 编号 |
51824-88-5 |
|---|---|
分子式 |
C8H9Br2O3P |
分子量 |
343.94 g/mol |
IUPAC 名称 |
(1,2-dibromo-2-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H9Br2O3P/c9-7(8(10)14(11,12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H2,11,12,13) |
InChI 键 |
SOLXFYOUVHOBCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(P(=O)(O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















